![molecular formula C20H15ClN4O3 B2684604 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one CAS No. 872623-30-8](/img/structure/B2684604.png)
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one
描述
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
The 4-chloro substituent on the pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution to introduce aryloxy groups:
Reaction Pathway
-
Etherification :
The 4-chloro group reacts with 4-hydroxy-3-methoxyacetophenone in the presence of a base (e.g., NaH or K₂CO₃) to form the aryloxy linkage . -
Introduction of 3-Chlorophenyl Group :
A Suzuki-Miyaura coupling or Ullmann reaction attaches the 3-chlorophenyl moiety to the pyrazole nitrogen .
Example Reaction
text4,6-Dichloro-1-phenyl-pyrazolo[3,4-d]pyrimidine + 4-Hydroxy-3-methoxyacetophenone → 1-(4-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one
Conditions : DMF, 80°C, 12 h .
Derivatization and Post-Functionalization
The acetyl group on the methoxyphenyl ring can undergo further reactions:
Common Modifications
Key Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 4-chloro group on pyrazolo[3,4-d]pyrimidine is highly reactive due to electron withdrawal by the adjacent nitrogen atoms, facilitating substitution with phenoxides .
-
Steric and Electronic Effects : The 3-methoxy group on the phenyl ring directs electrophilic substitution to the para position, enhancing regioselectivity .
Comparative Reaction Yields
Reaction Step | Yield Range | Optimal Conditions | Source |
---|---|---|---|
Core cyclization | 65–80% | POCl₃/PCl₅, reflux | |
Aryloxy substitution | 70–83% | NaHCO₃, DMF, rt | |
Acetophenone functionalization | 55–75% | K₂CO₃, acetone, reflux |
Structural Confirmation
科学研究应用
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In one study, specific derivatives demonstrated potent inhibition of COX-2 with IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular conditions .
Anticancer Potential
The compound's structure suggests potential activity against various cancer types. Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit kinases involved in cancer cell proliferation. Specifically, compounds targeting the p70S6 kinase pathway have shown promise in preclinical studies for their role in tumor growth regulation. Research has highlighted the efficacy of related compounds in inducing apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents
In a recent study published in ACS Omega, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to this compound. The derivatives were evaluated for their anti-inflammatory activity using both in vitro assays and animal models. The results indicated significant reductions in inflammatory markers and pain responses, supporting the compound's potential therapeutic use .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
Another study explored the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cell lines. Among the tested compounds, those with similar structures to this compound exhibited IC50 values as low as 0.5 µM against MCF-7 cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one involves inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound interacts with the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
生物活性
The compound 1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one , also known as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 353.81 g/mol
- CAS Number : Not specified in the provided sources.
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often exhibit biological activities through the inhibition of various kinases and enzymes. Specifically, this compound may target serine-threonine kinases such as p70S6K and Akt, which are pivotal in regulating cell growth and metabolism. The inhibition of these pathways can lead to anti-proliferative effects in cancer cells and modulation of inflammatory responses .
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with cell survival .
2. Anti-inflammatory Effects
The compound's structural features suggest it may also possess anti-inflammatory properties. Pyrazolo derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, some derivatives exhibited significant COX-II inhibitory activity with minimal ulcerogenic effects .
3. Enzyme Inhibition
The compound has demonstrated selective inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors like physostigmine . This suggests a potential application in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
Study 1: Inhibition of Cancer Cell Proliferation
A study investigating various pyrazolo[3,4-d]pyrimidine derivatives found that specific modifications in their structure could enhance their anticancer activity. The compound under discussion was evaluated alongside others for its ability to inhibit tumor growth in vitro and in vivo models, showing promising results .
Study 2: Anti-inflammatory Activity Assessment
In a comparative study of several pyrazolo derivatives for anti-inflammatory effects, this compound was tested for its ability to reduce edema and inflammatory markers in animal models. Results indicated a significant reduction in inflammation compared to control groups, highlighting its therapeutic potential .
Data Summary Table
常见问题
Basic Research Questions
Q. What are the optimal reaction conditions and solvent systems for synthesizing [compound] and its intermediates?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves coupling reactions under controlled conditions. Key considerations include:
- Solvent selection : Dry acetonitrile or dichloromethane for nucleophilic substitutions (e.g., alkylation or urea formation) .
- Temperature : Reactions typically proceed at room temperature (25°C) to 50°C, with heating (e.g., 50°C) used to dissolve intermediates in aqueous HCl .
- Catalysts : Use of bases like Cs₂CO₃ and palladium catalysts (e.g., Pd₂(dba)₃) for Buchwald-Hartwig aminations .
Example Reaction Optimization Table
Step | Reagent/Condition | Solvent | Yield | Reference |
---|---|---|---|---|
Alkylation | 2-Chloro-N-(4-chlorobenzyl)acetamide | Dry acetonitrile | 75–88% | |
Acid hydrolysis | 1.0 M HCl at 50°C | Water | 52.7% | |
Boc protection | Boc₂O, DMAP, Et₃N | DMF | 88% |
Q. How can spectroscopic techniques validate the structure of [compound] and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.9 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 381.08 for urea derivatives) .
Advanced Research Questions
Q. What strategies enhance kinase inhibition selectivity in pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Substituent positioning : Arylurea groups at the 4-position improve binding to FLT3/VEGFR2 kinases. For example, 3-(trifluoromethyl)phenyl groups increase potency by 10-fold compared to unsubstituted analogs .
- Scaffold rigidity : Introducing rigid linkers (e.g., ethoxy or chlorophenyl) reduces off-target effects .
Q. How should contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Assay validation : Confirm target engagement in vivo via Western blot (e.g., phospho-FLT3 inhibition in MV4-11 xenografts) .
- Pharmacokinetic profiling : Measure plasma stability and tissue distribution. For example, compound 33 showed 95% oral bioavailability, explaining its efficacy in mice despite moderate in vitro ADME data .
- Experimental controls : Address matrix degradation (e.g., organic compound breakdown in wastewater studies) by stabilizing samples at 4°C during data collection .
Q. What computational methods predict binding modes of [compound] with kinases?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with FLT3’s ATP-binding pocket. Key residues: Asp 698 (hydrogen bonding) and Phe 691 (π-π stacking) .
- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories.
- Experimental validation : Mutagenesis (e.g., D698A mutation) to confirm predicted binding residues .
Q. How can synthetic scalability challenges be addressed without compromising stereochemical purity?
Methodological Answer:
- Process optimization : Use flow chemistry for exothermic reactions (e.g., Boc deprotection with TFA) to maintain temperature control .
- Crystallization : Ethanol/water mixtures for recrystallization improve yield (e.g., from 29% to 75% for intermediate 28 ) .
- Analytical monitoring : In-line PAT (Process Analytical Technology) tools track impurity formation during scale-up .
Key Data Contradictions and Resolutions
属性
IUPAC Name |
1-[4-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)13-6-7-17(18(8-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-5-3-4-14(21)9-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKEUBEZGGCLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。